molecular formula C13H9ClN2O3S2 B3406895 Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 433694-47-4

Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B3406895
CAS No.: 433694-47-4
M. Wt: 340.8 g/mol
InChI Key: AEALYBTZQMLFBC-UHFFFAOYSA-N
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Description

Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3-chlorobenzo[b]thiophene moiety. This molecular architecture incorporates two privileged scaffolds in medicinal chemistry: the 1,3,4-oxadiazole and the benzo[b]thiophene. The 1,3,4-oxadiazole ring is a well-recognized pharmacophore known for its significant role in the development of cytotoxic agents and enzyme inhibitors. It serves as a key scaffold in molecular hybridization strategies, capable of inhibiting critical cancer biological targets such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The incorporation of the benzo[b]thiophene unit, particularly substituted with a chlorine atom, is a strategic modification often employed to enhance molecular planarity, influence electron distribution, and improve binding affinity to enzymatic pockets. This is evidenced by research on structurally similar compounds, where the chlorobenzo[b]thiophene fragment contributes to the compound's overall biological profile . The primary research applications of this compound are anticipated in the fields of oncology and virology. Hybrid molecules containing 1,3,4-oxadiazole and thiophene/benzothiophene rings have demonstrated promising in vitro cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), lung cancer (A-549), and breast cancer (MCF-7) . Furthermore, such heterocyclic systems have shown notable antiviral activity against viruses such as herpes simplex virus 1 (HSV-1) and hepatitis C virus (HCV), with mechanisms potentially involving the inhibition of viral enzymes like NS3/4A protease . The mechanism of action for this class of compounds is typically multi-factorial. It may involve the induction of apoptosis in malignant cells, inhibition of key kinases and growth factor receptors involved in angiogenesis and tumor proliferation (such as VEGFR-2), and disruption of essential viral replication machinery . The methyl acetate thioether side chain enhances molecular flexibility and can improve pharmacokinetic properties. This product is intended for research purposes only, specifically for use in hit-to-lead optimization campaigns, molecular target identification studies, and preliminary in vitro screening against pathological cell lines and enzymes. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

methyl 2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c1-18-9(17)6-20-13-16-15-12(19-13)11-10(14)7-4-2-3-5-8(7)21-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEALYBTZQMLFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144219
Record name Methyl 2-[[5-(3-chlorobenzo[b]thien-2-yl)-1,3,4-oxadiazol-2-yl]thio]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433694-47-4
Record name Methyl 2-[[5-(3-chlorobenzo[b]thien-2-yl)-1,3,4-oxadiazol-2-yl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433694-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[5-(3-chlorobenzo[b]thien-2-yl)-1,3,4-oxadiazol-2-yl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: The synthesis begins with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and substituted benzene derivatives.

    Introduction of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be accomplished by reacting the benzo[b]thiophene derivative with hydrazine hydrate and carbon disulfide under basic conditions, followed by cyclization.

    Thioester Formation: The final step is the introduction of the thioester group. This is typically done by reacting the oxadiazole derivative with methyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorinated aromatic ring, potentially leading to the formation of amines or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of benzo[b]thiophene and oxadiazole exhibit antimicrobial, antifungal, and anticancer activities . The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The benzo[b]thiophene moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core structural motifs with several analogs, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Key References
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate (Target) Benzo[b]thiophene + 1,3,4-oxadiazole 3-Cl, methyl acetate thioether
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6g) Phenyl + 1,3,4-oxadiazole 4-Cl-benzyl, methoxyimino acetate
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran + 1,3,4-oxadiazole Benzofuran core, acetamide linkage
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19b) Phenyl + 1,3,4-oxadiazole 2-Cl-4-propylphenyl, butanoic acid

Key Observations :

  • Substituent Effects: Chlorine at the 3-position (target) vs.
  • Linkage Variations : The methyl acetate group in the target compound may confer higher metabolic stability compared to carboxylic acid derivatives (e.g., 19b) .
2.2.1. Antifungal Activity
  • Target Compound: No direct data provided, but structurally similar 6g (4-chlorobenzyl derivative) exhibits fungicidal activity with a yield of 51.4% and confirmed efficacy via NMR and HRMS .
  • Analog 6l : A trifluoromethylbenzyl derivative shows enhanced activity (42.1% yield), suggesting electron-withdrawing groups improve potency .
2.2.2. Anticancer Activity
  • Pyrimidine-Thio Derivatives : Compounds like 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one demonstrate anticancer activity, highlighting the role of heteroaryl substituents .
  • Target Compound : The chloro-benzo[b]thiophene moiety may enhance DNA intercalation or kinase inhibition compared to simpler phenyl derivatives .
2.2.3. Enzyme Inhibition
  • Benzofuran-Oxadiazole Derivatives (2a, 2b) : Exhibit tyrosinase and laccase inhibition, with IC50 values suggesting substituent-dependent efficacy .
  • Target Compound : The thioether linkage and ester group may influence binding to enzymatic active sites, though direct data is lacking .
Key Research Findings
  • Substituent Position Matters : Chlorine at the 3-position (target) vs. 4-position (6g) impacts bioactivity; 3-Cl may enhance hydrophobic interactions in target binding .
  • Heterocyclic Core Swap : Benzofuran derivatives (e.g., 2a) show distinct antimicrobial profiles compared to benzo[b]thiophene analogs, underscoring core-dependent activity .
  • Linkage Optimization : Thioether-to-ester linkages (target) balance lipophilicity and metabolic stability better than carboxylic acid derivatives (e.g., 19b) .

Biological Activity

Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. The compound's structure features a methyl ester linked to a thioether moiety and an oxadiazole ring, which contribute to its pharmacological potential.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₄ClN₃O₂S
  • Molecular Weight : 367.84 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. The oxadiazole ring is known for its role in inhibiting enzymes and modulating signaling pathways, which can lead to anticancer effects. The thioether linkage enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. A review indicated that several oxadiazole compounds exhibit significant cytotoxicity against different cancer cell lines, with IC50 values often lower than standard chemotherapeutics . For example, derivatives with similar structural features demonstrated IC50 values ranging from 0.67 µM to 1.18 µM against various cancer types including prostate and breast cancer .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialMycobacterium tuberculosisNot specified
AnticancerHEPG2 (Liver Cancer)1.18 ± 0.14
AnticancerMCF7 (Breast Cancer)0.87
AnticancerPC-3 (Prostate Cancer)0.67

Case Studies

  • Anticancer Efficacy : A study conducted by Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using the TRAP PCR-ELISA assay. The compound with the thioether linkage showed promising results against multiple cancer cell lines, indicating its potential for further development in cancer therapeutics .
  • Mechanism-Based Approaches : Research focusing on the mechanism of action of oxadiazole derivatives suggests that they may induce apoptosis in cancer cells through the inhibition of critical growth factor receptors such as EGFR and Src . This pathway modulation is crucial for developing targeted cancer therapies.

Q & A

Basic: What are the established synthetic routes for Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:
The synthesis typically involves coupling 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives with 1,3,4-oxadiazole precursors via thiol-alkylation or nucleophilic substitution. A key intermediate, such as 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, is synthesized through cyclization of thiosemicarbazides or via Hüisgen reactions. The final step often employs alkylation with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
Critical Analytical Techniques:

  • 1H/13C NMR Spectroscopy : Confirms regiochemistry and functional group integrity (e.g., oxadiazole ring protons at δ 8.2–8.5 ppm, thioether linkage at δ 3.8–4.1 ppm) .
  • IR Spectroscopy : Validates C=S (∼680 cm⁻¹) and ester C=O (∼1720 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion consistency with theoretical mass (±3 ppm error) .

Advanced: How can researchers optimize the yield of Methyl 2-...acetate under varying reaction conditions?

Methodological Answer:
Yield optimization requires systematic variation of:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates but may increase side reactions. Dichloromethane or THF can reduce byproduct formation .
  • Temperature Control : Cyclization steps (e.g., oxadiazole formation) often require reflux (80–100°C), while alkylation proceeds efficiently at 0–25°C to prevent ester hydrolysis .
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve thiol-alkylation efficiency in biphasic systems .
  • Stoichiometric Ratios : A 1.2:1 molar ratio of methyl chloroacetate to the oxadiazole-thiol intermediate minimizes unreacted starting material .

Advanced: What computational strategies are employed to predict the reactivity and potential biological targets of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity toward nucleophilic aromatic substitution .
  • Molecular Docking : Screens against protein targets (e.g., COX-2, EGFR kinases) using AutoDock Vina. The 3-chlorobenzo[b]thiophene moiety shows π-π stacking potential with aromatic residues in enzyme active sites .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy landscapes (MM-PBSA) to prioritize synthetic targets .

Basic: What spectroscopic methods are essential for characterizing the compound's purity and functional groups?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl ester at δ 3.7 ppm as a singlet) and confirms absence of impurities (e.g., unreacted thiol at δ 1.5–2.0 ppm) .
  • FT-IR : Detects ester C=O (1720 cm⁻¹), C-S (1050 cm⁻¹), and oxadiazole C=N (1600 cm⁻¹) .
  • HPLC-PDA : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How can researchers address contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin) to isolate variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Synchrotron Crystallography : Resolve binding mode ambiguities (e.g., oxadiazole orientation in enzyme pockets) with high-resolution (<1.5 Å) structures .

Advanced: What is the role of crystallography in understanding the compound's structure-activity relationship (SAR)?

Methodological Answer:
X-ray crystallography reveals:

  • Conformational Rigidity : The oxadiazole-thioacetate dihedral angle (~15°) influences membrane permeability .
  • Halogen Bonding : The 3-chloro substituent on benzo[b]thiophene forms Cl···O interactions (2.9–3.1 Å) with target proteins, enhancing affinity .
  • Packing Motifs : Herringbone packing in the crystal lattice (π-stacking distance: 3.5 Å) correlates with solubility limitations, guiding prodrug design .

Basic: What are the recommended storage conditions to maintain the compound's stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thioether linkage .
  • Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis under humid conditions .
  • Inert Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition of the oxadiazole ring .

Advanced: How to design derivatives to enhance pharmacological activity while minimizing toxicity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methyl ester with pivaloyloxymethyl (POM) groups to improve bioavailability without altering target engagement .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzo[b]thiophene 5-position to enhance oxidative stability .
  • Toxicophore Masking : Replace the 3-chloro group with –CF₃ to reduce hepatic toxicity while retaining potency (IC50 shift <10%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate

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